3-O-Methyldobutamine

説明

Contextualization of 3-O-Methyldobutamine within Catecholamine Biotransformation Research

Catecholamines, a class of neurotransmitters and hormones, undergo extensive biotransformation in the body to facilitate their elimination and regulate their physiological effects. Key enzymatic pathways involved in this metabolism include methylation by Catechol-O-methyltransferase (COMT) and deamination by Monoamine Oxidase (MAO) researchgate.net. Dobutamine (B195870), a synthetic direct-acting inotropic agent, is structurally related to isoproterenol (B85558) and dopamine (B1211576) and is administered as a racemic mixture medicines.org.uk. Its disposition in the body involves these fundamental catecholamine metabolic processes. The formation of this compound represents a significant outcome of this biotransformation, specifically through the methylation of dobutamine's catechol structure medicines.org.uknih.govfda.gov.

Academic Significance as a Metabolite of Dobutamine

Research findings highlight the quantitative importance of this compound. In a study involving a 9-year-old child receiving racemic dobutamine, approximately 80% of the administered dobutamine was detected in the urine at steady state researchgate.netresearchgate.netnih.govresearchgate.net. Of this, 47% was identified as this compound and its acid-hydrolyzed derivatives, with 33% being conjugated with sulfate (B86663) researchgate.netresearchgate.netnih.govresearchgate.net. Furthermore, in vitro studies have demonstrated that human blood mononuclear cells can catalyze the formation of this compound from dobutamine in the presence of S-adenosylmethionine, confirming the role of COMT in this metabolic pathway researchgate.netresearchgate.netnih.govresearchgate.net.

While dobutamine itself is a pharmacologically active compound, the 3-O-methyl derivative of dobutamine is generally considered inactive as a direct inotropic agent medicines.org.ukfda.gov. However, the (+)-enantiomer of this compound has been characterized as a relatively potent and highly selective alpha-1 adrenoceptor antagonist aap.orgmdpi.com. This antagonistic activity may play a role in the hemodynamic effects observed with dobutamine administration, potentially contributing to the decrease in total peripheral vascular resistance researchgate.netaap.orgmdpi.com. This suggests that while not directly contributing to dobutamine's primary inotropic effect, its major metabolite may influence other aspects of the cardiovascular response.

The metabolic pathway involving COMT is relatively rapid, contributing to dobutamine's short plasma half-life of approximately 2 to 3 minutes in humans medicines.org.ukfda.govontosight.aibhs.org.au. This rapid metabolism underscores the importance of continuous infusion for maintaining therapeutic levels of dobutamine ontosight.ai. The table below summarizes key aspects of dobutamine metabolism and the role of this compound.

| Metabolic Pathway | Enzyme Involved | Product(s) | Significance of this compound |

| Catechol Methylation | Catechol-O-methyltransferase (COMT) | This compound | Major metabolite in humans; accounts for a significant portion of excreted dobutamine researchgate.netmedicines.org.uknih.govfda.govresearchgate.netnih.govscielo.brresearchgate.net. |

| Conjugation | (e.g., Glucuronidation, Sulfation) | Conjugates of Dobutamine and this compound | Major excretion products medicines.org.uknih.govfda.gov. |

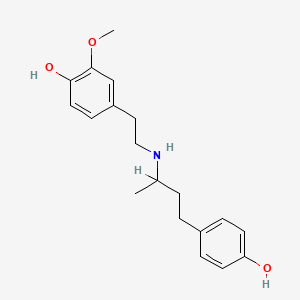

Structure

3D Structure

特性

IUPAC Name |

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-14(3-4-15-5-8-17(21)9-6-15)20-12-11-16-7-10-18(22)19(13-16)23-2/h5-10,13-14,20-22H,3-4,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOWSEZQQABCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915054 | |

| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95231-13-3, 61413-41-0 | |

| Record name | 3-O-Methyldobutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095231133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methyldobutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLDOBUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPA8UX9238 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Enzymatic Conversion

Primary Enzymatic Pathways of Dobutamine (B195870) Leading to 3-O-Methyldobutamine Formation

The initial and principal pathway for dobutamine metabolism involves O-methylation, a process predominantly catalyzed by the enzyme catechol-O-methyltransferase (COMT).

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic disposition of dobutamine, catalyzing its O-methylation to form this compound pfizer.commims.comfda.govresearchgate.netscielo.brscielo.brnih.govdrugbank.comresearchgate.net. This methylation occurs on the catechol moiety of dobutamine, rendering the 3-O-methyl derivative pharmacologically inactive pfizer.commims.comfda.govnih.gov. In humans, this compound represents a major metabolite of dobutamine pfizer.commims.comfda.govresearchgate.netscielo.brscielo.brnih.govdrugbank.comresearchgate.net. COMT functions by transferring a methyl group to catecholamines, a mechanism that contributes to the inactivation of these compounds drugbank.comresearchgate.netebi.ac.uk. Research indicates that dobutamine serves as a more effective substrate for COMT compared to isoprenaline scielo.brscielo.br. In vitro studies utilizing sonicates of human blood mononuclear cells have demonstrated the catalytic role of COMT in the formation of this compound from dobutamine researchgate.netnih.govresearchgate.net. The O-methylation process mediated by COMT is characterized as a two-step SN2 displacement reaction researchgate.net.

The enzymatic O-methylation of dobutamine by COMT is critically dependent on the presence of S-adenosylmethionine (SAM), also known as AdoMet researchgate.netnih.govdrugbank.comresearchgate.netresearchgate.netebi.ac.uknih.govphysiology.orgnih.gov. SAM acts as the universal methyl group donor in these transmethylation reactions physiology.org. Studies on the kinetic mechanism of COMT have shown an ordered reaction sequence where SAM is the leading substrate nih.gov. The efficiency and rate of the O-methylation reaction are significantly influenced by the ratio of SAM concentration to the substrate (dobutamine) concentration .

Role of Catechol-O-methyltransferase (COMT) in O-Methylation Processes

Secondary Metabolic Transformations of this compound

Following its formation, this compound undergoes further metabolic transformations, primarily through conjugation pathways.

The principal routes of dobutamine metabolism encompass both methylation and conjugation pfizer.comfda.govnih.gov. The this compound metabolite is subject to subsequent conjugation, predominantly via glucuronidation and sulfation researchgate.netscielo.brresearchgate.netderangedphysiology.comnih.govhelsinki.fi. These conjugation reactions are crucial for increasing the water solubility of metabolites, thereby facilitating their excretion from the body helsinki.ficreative-proteomics.com. Glucuronidation, a major Phase II metabolic reaction, is catalyzed by UDP-glucuronosyltransferases (UGTs) helsinki.ficreative-proteomics.com. Studies involving recombinant UGTs have identified human UGT1A6, UGT1A9, and UGT2B7 as key enzymes in dobutamine glucuronidation researchgate.nethelsinki.ficapes.gov.br. Additionally, extrahepatic UGTs such as UGT1A7, UGT1A8, and UGT1A10 contribute to the formation of dobutamine monoglucuronides capes.gov.br. Sulfation also represents a significant conjugation pathway for dobutamine and its metabolites, including this compound researchgate.netscielo.brscielo.br.

In human urine, the major excretion products of dobutamine are its conjugates and those of this compound pfizer.comfda.govnih.gov. A study involving a 9-year-old child receiving dobutamine infusion revealed that 47% of the administered dobutamine was identified as this compound and its acid-hydrolyzed derivatives, with 33% of these being conjugated with sulfate (B86663) researchgate.netscielo.brnih.govresearchgate.net. Furthermore, 32% of the total dobutamine metabolites consisted of acid-hydrolyzed dobutamine derivatives, primarily sulfated (16%) researchgate.netresearchgate.net. In canine models, the glucuronide conjugate of this compound has been identified as a major circulating end-product derangedphysiology.comnih.gov. The primary urinary metabolites in dogs were found to be the glucuronide conjugates of both dobutamine and this compound nih.gov. In vitro research has also facilitated the enzymatic synthesis and characterization of three out of four potential dobutamine monoglucuronides using pig liver microsomes, with their structures confirmed by tandem mass spectrometry and NMR spectroscopy researchgate.netresearchgate.netcapes.gov.br.

Conjugation Pathways: Glucuronidation and Sulfation Mechanisms

Enzyme Kinetics and Inhibition Studies in In Vitro Research Models

In vitro research models have been instrumental in elucidating the enzyme kinetics and inhibition patterns associated with the metabolism of dobutamine and the formation of this compound. Studies investigating the kinetics of dobutamine and dopamine (B1211576) as substrates and inhibitors of human blood mononuclear cell COMT have provided valuable insights researchgate.netscielo.brscielo.brresearchgate.net.

The maximum reaction rate (Vmax) for dobutamine as a substrate for COMT was determined to be 0.59 nmol of 3-O-methyl product formed per milligram of protein per minute researchgate.netscielo.brresearchgate.net. The Michaelis-Menten constant (Km) for dobutamine in this reaction was found to be 0.05 mM researchgate.netscielo.brresearchgate.net.

Table 1: Enzyme Kinetic Parameters for Dobutamine and Dopamine with Human COMT

| Substrate | Vmax (nmol/mg protein/min) | Km (mM) |

| Dobutamine | 0.59 researchgate.netscielo.brresearchgate.net | 0.05 researchgate.netscielo.brresearchgate.net |

| Dopamine | 0.45 researchgate.netscielo.brresearchgate.net | 0.44 researchgate.netscielo.brresearchgate.net |

Competitive inhibition was observed between dopamine and dobutamine in the COMT-catalyzed reaction researchgate.netscielo.brresearchgate.net. The inhibition constant (Ki) for dopamine when inhibiting dobutamine methylation was 1.5 mM, while the Ki for dobutamine when inhibiting dopamine methylation was 0.015 mM researchgate.netscielo.br. Despite these interactions, the high apparent Km and Ki values suggest that at therapeutic concentrations, dopamine and dobutamine are unlikely to significantly interfere with each other's metabolism via COMT researchgate.netresearchgate.net.

Table 2: Competitive Inhibition Constants for Dobutamine and Dopamine with Human COMT

| Inhibitor | Substrate | Ki (mM) |

| Dopamine | Dobutamine | 1.5 researchgate.netscielo.br |

| Dobutamine | Dopamine | 0.015 researchgate.netscielo.br |

COMT inhibitors, such as entacapone, can influence dobutamine metabolism, potentially leading to altered pharmacological effects nih.gov. Enzyme kinetics studies, which involve parameters like Vmax, Km, and Kcat (turnover number), are essential for understanding how enzymes convert substrates into products under various conditions libretexts.org. These in vitro experiments are typically conducted with controlled substrate concentrations to accurately characterize enzyme kinetics plos.org.

Characterization of Apparent Kinetic Parameters (Vmax, Km) for Relevant Biotransforming Enzymes

Research has characterized the apparent kinetic parameters for COMT, a key enzyme in the formation of this compound. Studies utilizing crude preparations of human blood mononuclear cell COMT at physiological pH (7.4) and temperature (37°C) have provided specific Vmax and Km values for dobutamine and dopamine as substrates uni.luuni.lumcw.edunih.gov.

Table 1: Apparent Kinetic Parameters for Human Catechol-O-methyltransferase (COMT)

| Substrate | Vmax (nmol of 3-O-methyl product formed/mg protein/min) | Km (mM) |

| Dobutamine | 0.59 uni.luuni.lumcw.edunih.gov | 0.05 uni.luuni.lumcw.edunih.gov |

| Dopamine | 0.45 uni.luuni.lumcw.edunih.gov | 0.44 uni.luuni.lumcw.edunih.gov |

These findings indicate that dobutamine is a more efficient substrate for COMT, as evidenced by its higher Vmax and lower Km values compared to dopamine uni.luuni.lumcw.edunih.gov. The reaction mechanism for COMT-catalyzed methylation typically follows an ordered sequential mechanism, where S-adenosyl-L-methionine (SAM) binds to COMT first, followed by the catechol substrate nih.govnih.gov.

While COMT is the primary enzyme for 3-O-methylation, other phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are involved in the subsequent conjugation of dobutamine and its metabolites. Human UGTs, particularly UGT2B7 and UGT1A9, are implicated in dobutamine glucuronidation in the liver uni.luciteab.com. Sulfation also represents a significant metabolic pathway, with sulfate conjugates of this compound being detected in human urine uni.luuni.lumcw.edunih.gov.

Mechanistic Pharmacological Investigations

Stereoselective Interactions with Adrenoceptors in Isolated Tissue and In Vitro Receptor Models

The enantiomers of 3-O-methyldobutamine exhibit distinct and stereoselective interactions with various adrenoceptor subtypes, influencing both agonist and antagonist activities.

Alpha-Adrenoceptor Antagonistic Activity of Enantiomers in Experimental Systems

Investigations into alpha-adrenoceptor activity revealed that neither enantiomer of this compound possesses alpha-1 (α1) or alpha-2 (α2) adrenoceptor agonist activity in experimental systems such as isolated guinea pig aorta or pithed rats nih.govwikipedia.orgwikipedia.orgwikipedia.org. However, both enantiomers act as competitive α1-adrenoceptor antagonists nih.govwikipedia.org.

A notable stereoselectivity is observed in their α1-adrenoceptor blocking potency. The (+)-enantiomer of this compound is significantly more potent than the (-)-enantiomer. In isolated guinea pig aorta, the (+)-enantiomer's α1-adrenoceptor blocking activity corresponds to a pA2 of 7.33 nih.govwikipedia.org. In radioligand binding studies displacing [³H]-prazosin from α1-adrenoceptors in rat cerebral cortex, the (+)-enantiomer was approximately 10-fold more potent than the (-)-enantiomer nih.govwikipedia.org. Furthermore, in pithed rats, the (+)-enantiomer demonstrated approximately 64-fold greater potency as an α1-adrenoceptor antagonist compared to the (-)-enantiomer, with a DR2 value of 0.16 mg/kg, i.v. for the (+)-enantiomer versus 10.3 mg/kg, i.v. for the (-)-enantiomer wikipedia.org. This α1-adrenoceptor antagonist activity is selective, as neither enantiomer antagonized α2-adrenoceptors at doses up to 10 mg/kg, i.v. in pithed rats wikipedia.orgwikipedia.org.

Table 1: Alpha-Adrenoceptor Antagonistic Activity of this compound Enantiomers

| Enantiomer | Receptor Subtype | Activity Type | Experimental System | Quantitative Data (pA2 / -log Ki / DR2) | Relative Potency | Citation |

| (+)-3-O-Methyldobutamine | α1 | Antagonist | Guinea pig aorta | pA2 = 7.33 | - | nih.govwikipedia.org |

| (+)-3-O-Methyldobutamine | α1 | Antagonist | Rat cerebral cortex (binding) | -log Ki = 7.72 | 10x more potent than (-) | nih.govwikipedia.org |

| (+)-3-O-Methyldobutamine | α1 | Antagonist | Pithed rat | DR2 = 0.16 mg/kg, i.v. | 64x more potent than (-) | wikipedia.org |

| (-)-3-O-Methyldobutamine | α1 | Antagonist | Guinea pig aorta | Weaker | - | nih.govwikipedia.org |

| (-)-3-O-Methyldobutamine | α1 | Antagonist | Rat cerebral cortex (binding) | Weaker | - | nih.govwikipedia.org |

| (-)-3-O-Methyldobutamine | α1 | Antagonist | Pithed rat | DR2 = 10.3 mg/kg, i.v. | - | wikipedia.org |

| Both Enantiomers | α2 | No Agonist/Antagonist | Field-stimulated guinea pig ileum, Pithed rat | No activity up to 10 mg/kg, i.v. | Selective | nih.govwikipedia.orgwikipedia.orgwikipedia.org |

Beta-Adrenoceptor Agonist and Antagonist Activities of Enantiomers in Experimental Systems

Regarding beta-adrenoceptor interactions, neither enantiomer of this compound demonstrated beta-1 (β1) adrenoceptor agonist activity in guinea pig atria nih.govwikipedia.org. However, the (+)-enantiomer acted as a weak noncompetitive antagonist at β1-adrenoceptors nih.govwikipedia.org. Both enantiomers were identified as weak β1-adrenoceptor antagonists in pithed rats, inhibiting the chronotropic effect of isoprenaline at high doses wikipedia.org.

In contrast, both enantiomers of this compound exhibited weak β2-adrenoceptor agonist activity in rat uterus nih.govwikipedia.org. These β2-adrenergic effects were not highly stereoselective nih.govwikipedia.org. In pithed rats, both enantiomers produced modest decreases in diastolic blood pressure, indicating weak β2-adrenoceptor agonist activity, and these effects were also not stereoselective wikipedia.org. The β1-adrenoceptor antagonist and β2-adrenoceptor agonist effects were generally observed at higher concentrations or doses, indicating their weak nature wikipedia.org.

Table 2: Beta-Adrenoceptor Agonist and Antagonist Activities of this compound Enantiomers

| Enantiomer | Receptor Subtype | Activity Type | Experimental System | Stereoselectivity | Citation |

| (+)-3-O-Methyldobutamine | β1 | Weak Noncompetitive Antagonist | Guinea pig atria | - | nih.govwikipedia.org |

| (-)-3-O-Methyldobutamine | β1 | Weak Antagonist | Pithed rat | Not highly stereoselective | wikipedia.org |

| (+)-3-O-Methyldobutamine | β2 | Weak Agonist | Rat uterus, Pithed rat | Not highly stereoselective | nih.govwikipedia.orgwikipedia.org |

| (-)-3-O-Methyldobutamine | β2 | Weak Agonist | Rat uterus, Pithed rat | Not highly stereoselective | nih.govwikipedia.orgwikipedia.org |

Evaluation of Adrenoceptor Binding Affinities and Selectivity (e.g., Radioligand Binding Studies)

Radioligand binding studies have corroborated the observations from isolated tissue preparations, providing quantitative measures of binding affinities and selectivity. The potent α1-adrenoceptor blocking activity of (+)-3-O-methyldobutamine was confirmed in radioligand binding studies, where its -log Ki value was determined to be 7.72 nih.govwikipedia.org. This aligns with its pA2 value of 7.33 in guinea pig aorta, indicating strong affinity and antagonist action at α1-adrenoceptors nih.govwikipedia.org.

Non-Adrenergic Receptor Interactions in Experimental Systems

Beyond adrenoceptors, this compound has also been investigated for potential interactions with other receptor systems.

Investigation of Anticholinergic Activity in In Vitro Preparations

During studies in field-stimulated guinea pig ileum, (+)-3-O-methyldobutamine was found to weakly inhibit the twitch response nih.govwikipedia.org. This effect was not blocked by the selective α2-adrenoceptor antagonist yohimbine, suggesting a non-adrenergic mechanism nih.govwikipedia.org. Further investigation revealed that this inhibition resulted from weak anticholinergic activity, with a pA2 value of 5.06 nih.govwikipedia.org. This indicates that while its primary pharmacological actions are on adrenoceptors, this compound possesses a minor anticholinergic component nih.govwikipedia.org.

Structure-Activity Relationship (SAR) Studies for Adrenoceptor Interactions

The structure-activity relationship (SAR) of this compound's interactions with adrenoceptors is intrinsically linked to its origin as a metabolite of dobutamine (B195870). Dobutamine itself is a synthetic catecholamine with a chiral center, and its stereoisomers exhibit distinct adrenergic profiles wikipedia.orgmims.comfishersci.ca. This compound is formed through O-methylation of dobutamine, a process catalyzed by catechol-O-methyltransferase (COMT) nih.govctdbase.org. This methylation alters the catechol moiety, which is crucial for direct adrenergic receptor interaction guidetopharmacology.org.

The observed potent α1-adrenoceptor antagonism of (+)-3-O-methyldobutamine, in contrast to the β-agonist activity of the parent compound dobutamine's (+)-enantiomer, highlights how metabolic modification can significantly shift receptor selectivity and intrinsic activity nih.govwikipedia.orgmims.com. The presence of a chiral carbon in adrenergic drugs, including this compound, is a key determinant of their stereoselectivity and affinity for adrenergic receptors wikipedia.org. The differential potencies and activities of the (+)- and (-)-enantiomers of this compound at α1- and β-adrenoceptors underscore the importance of stereochemical configuration for precise receptor recognition and functional outcome nih.govwikipedia.orgwikipedia.org. While general SAR principles for sympathomimetic agents emphasize the role of aromatic ring hydroxylation, substitutions on the nitrogen, and alpha carbon for adrenergic receptor selectivity and activity, the specific O-methylation in this compound yields a compound with a unique and potent α1-antagonist profile, particularly for the (+)-enantiomer nih.govguidetopharmacology.org.

Correlating Enantiomeric Structure with Receptor Binding and Functional Profiles

The pharmacological activity of this compound, a significant metabolite of dobutamine, is highly dependent on its enantiomeric structure, particularly concerning its interaction with adrenergic receptors. Investigations into the distinct profiles of its (+) and (-) enantiomers have revealed a complex interplay of receptor binding and functional effects, primarily characterized by potent α1-adrenoceptor antagonism and weaker activities at β-adrenoceptors researchgate.netnih.govnih.gov.

Alpha-1 Adrenoceptor Interactions: Both enantiomers of this compound function as competitive antagonists at α1-adrenoceptors. However, a significant stereoselectivity is observed, with the (+)-enantiomer demonstrating substantially greater potency researchgate.netnih.govnih.gov. In studies involving guinea pig aorta and rat cerebral cortex, (+)-3-O-methyldobutamine was approximately 10-fold more potent than its (-)-counterpart in antagonizing α1-adrenoceptors, as assessed by displacement of [3H]-prazosin binding researchgate.netnih.gov. Further in vivo studies in pithed rats revealed an even more pronounced difference, with (+)-3-O-methyldobutamine being approximately 64-fold more potent than the (-)-enantiomer in antagonizing the α1-adrenoceptor-mediated pressor effects of cirazoline (B1222771) nih.gov. The α1-adrenoceptor blocking activity of (+)-3-O-methyldobutamine is relatively potent, with a pA2 value of 7.33 in guinea pig aorta and a -log Ki value of 7.72 in radioligand binding studies researchgate.netnih.gov. This potent and selective α1-adrenoceptor antagonism, predominantly residing in the (+)-enantiomer, is hypothesized to contribute, in part, to the reduction in total peripheral vascular resistance observed following dobutamine administration nih.govmdpi.com. Neither enantiomer exhibited α1- or α2-adrenoceptor agonist activity nih.govresearchgate.net.

Beta-Adrenoceptor Interactions: The interaction of this compound enantiomers with β-adrenoceptors is characterized by weaker and less stereoselective effects compared to their α1-adrenoceptor antagonism. Neither enantiomer demonstrated β1-adrenoceptor agonist activity in guinea pig atria researchgate.netnih.gov. However, both enantiomers acted as weak β1-adrenoceptor antagonists, capable of inhibiting the chronotropic effect induced by isoprenaline at higher concentrations nih.gov. Specifically, the (+)-enantiomer was identified as a weak noncompetitive antagonist at β1-adrenoceptors researchgate.netnih.gov.

Regarding β2-adrenoceptors, both enantiomers of this compound displayed weak agonist activity in rat uterus, leading to modest decreases in diastolic blood pressure at elevated doses in pithed rats researchgate.netnih.govnih.gov. These weak β2-adrenoceptor agonist effects were not highly stereoselective, a finding corroborated by radioligand binding studies researchgate.netnih.govnih.gov.

Other Receptor Activities: Investigations also explored other receptor interactions. Neither enantiomer of this compound showed α2-adrenoceptor agonist activity in field-stimulated guinea pig ileum, nor did they antagonize α2-adrenoceptors researchgate.netnih.govnih.govresearchgate.net. Interestingly, (+)-3-O-methyldobutamine exhibited weak anticholinergic activity (pA2 = 5.06) in the guinea pig ileum, but this effect was distinct from its adrenergic receptor profile researchgate.netnih.gov.

The following tables summarize key research findings regarding the receptor binding and functional profiles of this compound enantiomers:

Table 1: Alpha-Adrenoceptor Binding and Functional Profiles of this compound Enantiomers

| Receptor Type | Enantiomer | Activity | Potency/Effect | Reference |

| α1-Adrenoceptor | (+)-3-O-Methyldobutamine | Competitive Antagonist | pA2 = 7.33 (guinea pig aorta) researchgate.netnih.gov | researchgate.netnih.gov |

| -log Ki = 7.72 (rat cerebral cortex) researchgate.netnih.gov | researchgate.netnih.gov | |||

| DR2 = 0.16 mg/kg, i.v. (pithed rat) nih.gov | nih.gov | |||

| (-)-3-O-Methyldobutamine | Competitive Antagonist | Approximately 10-fold less potent than (+) in vitro researchgate.netnih.gov | researchgate.netnih.gov | |

| DR2 = 10.3 mg/kg, i.v. (pithed rat) nih.gov | nih.gov | |||

| α2-Adrenoceptor | Both | No Agonist Activity | No vasoconstriction in pithed rats nih.govresearchgate.net | nih.govresearchgate.net |

| Both | No Antagonist Activity | No antagonism up to 10 mg/kg, i.v. nih.govresearchgate.net | nih.govresearchgate.net |

Table 2: Beta-Adrenoceptor Functional Profiles of this compound Enantiomers

| Receptor Type | Enantiomer | Activity | Potency/Effect | Reference |

| β1-Adrenoceptor | Both | Weak Antagonist | Inhibited chronotropic effect of isoprenaline at high doses nih.gov | nih.gov |

| (+)-3-O-Methyldobutamine | Weak Noncompetitive Antagonist | Weak activity in guinea pig atria researchgate.netnih.gov | researchgate.netnih.gov | |

| β2-Adrenoceptor | Both | Weak Agonist | Modest decrease in diastolic blood pressure at high doses researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| Not highly stereoselective researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

Table 3: Other Receptor Activities of this compound Enantiomers

| Receptor Type | Enantiomer | Activity | Potency/Effect | Reference |

| Muscarinic (M2) | (+)-3-O-Methyldobutamine | Weak Anticholinergic | pA2 = 5.06 (guinea pig ileum) researchgate.netnih.gov | researchgate.netnih.gov |

Analytical Methodologies for Research and Quantification

Isolation and Identification from Biological Matrices in Experimental Settings

The isolation and subsequent identification of 3-O-Methyldobutamine from biological samples are fundamental steps in metabolic studies, particularly given its role as a major dobutamine (B195870) metabolite.

Isolation Techniques from Research Samples (e.g., animal tissues, in vitro cell cultures, human-derived matrices for metabolic studies)

Research into the metabolic fate of dobutamine has led to the isolation and identification of this compound from human urine. In a study involving a 9-year-old child receiving intravenous infusions of racemic dobutamine, approximately 80% of the administered dobutamine was detected in the urine at steady state. Of this, 47% was identified as this compound and its acid-hydrolyzed derivatives, with a substantial portion (33%) being conjugated with sulfate (B86663). Another 32% comprised acid-hydrolyzed dobutamine metabolites, primarily conjugated with sulfate (16%). These findings highlight this compound as a major pathway of dobutamine metabolism in humans. researchgate.netnih.govresearchgate.net

In addition to in vivo studies, in vitro experimental settings have also been utilized. Sonicates of human blood mononuclear cells have been shown to catalyze the formation of this compound from dobutamine in the presence of S-adenosylmethionine. This in vitro observation further supports the understanding of its metabolic generation. researchgate.netnih.govresearchgate.net

The distribution of dobutamine metabolites in human urine, as observed in a specific clinical study, is summarized in the table below:

| Metabolite/Derivative | Percentage of Infused Dobutamine Detected in Urine |

| This compound and its acid-hydrolyzed forms | 47% researchgate.netnih.govresearchgate.net |

| This compound sulfate conjugate | 33% researchgate.netnih.govresearchgate.net |

| Acid-hydrolyzed dobutamine metabolites | 32% researchgate.netnih.govresearchgate.net |

| Acid-hydrolyzed dobutamine metabolites sulfate conjugate | 16% researchgate.netnih.govresearchgate.net |

Advanced Spectrometric and Chromatographic Techniques for Research Analysis

The precise characterization and quantification of this compound in complex biological matrices rely heavily on advanced spectrometric and chromatographic techniques, offering high sensitivity, selectivity, and structural elucidation capabilities.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications in Metabolic Profiling

UHPLC-MS/MS is a highly effective platform for comprehensive and precise profiling of metabolites, including drug metabolites like this compound, in biological samples such as urine, plasma, and serum. au.dknih.govmedrxiv.orgfrontiersin.org This technique offers significant advantages, including high sensitivity, selectivity, and throughput, making it ideal for metabolomic analysis. medrxiv.org

In metabolic profiling studies, UHPLC-MS/MS allows for the sensitive, accurate, and reproducible measurement of metabolites across a wide dynamic range, which is critical for biomarker discovery given the vast concentration differences of metabolic species in biofluids. au.dk The technique can provide detailed information on the metabolic state of a biofluid and structural insights into a wide array of important metabolites. au.dk For instance, in drug discovery, LC-MS/MS is employed to analyze biological samples and monitor select metabolites, which aids chemists in identifying metabolic "hot spots" and verifying the structure of suspected metabolites. americanpharmaceuticalreview.com

Typically, for UHPLC-MS-based metabolic profiling, data is collected in both positive and negative electrospray ionization (ESI) modes, often spanning a mass range of 50–1,000 m/z. au.dk Sample preparation often involves protein precipitation, such as adding methanol (B129727) to serum samples, followed by centrifugation to isolate the supernatant for analysis. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chemical compounds, including metabolites like this compound. It provides crucial evidence for compound identity and is often used in combination with mass spectrometry for comprehensive metabolic profiling. au.dkemerypharma.comcore.ac.uk

The technique relies on the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for achieving complete confidence in chemical structure. emerypharma.comcore.ac.uk For instance, 1H NMR provides insights into the chemical environment, multiplicity, coupling constants, and integration of protons, which are critical for assigning specific protons within a molecule. emerypharma.comjchps.com

In the context of this compound, Magnetic Resonance Spectroscopy has been explicitly mentioned in its identification. nih.gov For complex structures, 1D techniques like DEPT and 2D techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to determine the planar structure and establish H–C connectivities. core.ac.uk These advanced NMR techniques allow for unambiguous structural characterization, even for low levels of impurities or metabolites in biological matrices. jstar-research.com

Enzyme-Based Assays for Research-Oriented Detection and Activity Measurement

Enzyme-based assays are critical for understanding the enzymatic processes involved in the formation and metabolism of compounds like this compound. These assays measure the biological function or activity of an analyte, often by quantifying the products generated in an enzyme-catalyzed reaction. abyntek.com

The formation of this compound from dobutamine is primarily catalyzed by Catechol-O-methyltransferase (COMT). researchgate.net This enzyme plays a significant role in the initial metabolic disposition of infused catecholamines in mammals. researchgate.net Enzyme activity assays can be designed to measure the activity of COMT in converting dobutamine to this compound, often by quantifying the formation of the metabolite. These assays are widely used in biomedical research for studying metabolic pathways and identifying the function of specific enzymes. abyntek.comsigmaaldrich.com

The sensitivity and specificity of enzyme assays allow for the detection of analytes even at very low concentrations, providing valuable functional information about the enzymatic processes. abyntek.com Various methodologies are available, including colorimetric and fluorescence-based reagents, with the choice depending on the required sensitivity for detection or quantification of enzyme activity. sigmaaldrich.com

Comparative Biotransformation Studies Across Experimental Systems

In Vitro Metabolic Studies Using Isolated Enzymes, Subcellular Fractions, and Cell Lines

In vitro studies are crucial for identifying specific enzymes and cellular components involved in drug metabolism. For dobutamine (B195870), the formation of 3-O-Methyldobutamine has been demonstrated in human cellular systems. Sonicates of human blood mononuclear cells have been shown to catalyze the formation of this compound from dobutamine in the presence of S-adenosylmethionine nih.gov. This process is primarily facilitated by Catechol-O-methyltransferase (COMT), an enzyme responsible for the O-methylation of catecholamines nih.govresearchgate.net.

Subcellular fractions, such as microsomes and cytosol, and isolated enzymes are widely utilized in preclinical development to assess the in vitro metabolism of drug candidates bioivt.com. These systems can identify metabolites, species-specific metabolic routes, and the enzymes responsible for metabolic clearance nih.gov. While COMT is a key enzyme in the formation of this compound, other enzymes like UDP-glucuronosyltransferases (UGTs) are involved in the subsequent conjugation of dobutamine and its metabolites researchgate.net. Studies with recombinant UGTs have indicated that human UGT1A6 and UGT1A9 can glucuronidate dobutamine researchgate.net.

The in vitro findings highlight the enzymatic basis for this compound formation, indicating that O-methylation by COMT is a primary step in its metabolic pathway.

Animal Model Studies on Disposition and Metabolic Fate (e.g., Canine Models)

Animal models, particularly canine models, have provided significant insights into the disposition and metabolic fate of dobutamine and its primary metabolite, this compound. In dogs, the formation of this compound catalyzed by COMT appears to be the main route for dobutamine biodisposition researchgate.net.

Studies involving the administration of 14C-dobutamine to dogs have shown a rapid redistribution of dobutamine from plasma to tissues, resulting in a short plasma half-life of 1-2 minutes for the parent compound . However, the plasma half-life of total radioactivity was considerably longer, approximately 1.9 hours, indicating the presence of circulating metabolites . The major circulating radioactivity consisted mainly of the glucuronide conjugate of this compound .

Excretion patterns in dogs reveal that a significant portion of the administered radiolabel is eliminated through urine and feces. Over a 48-hour period following 14C-dobutamine administration, approximately 67% of the radiolabel was excreted in the urine and 20% in the feces . Furthermore, in dogs with cannulated bile ducts, 30-35% of the administered drug was excreted in the bile . The major urinary metabolites identified were the glucuronide conjugates of both dobutamine and this compound .

These findings underscore the importance of this compound as a key metabolite in the systemic clearance of dobutamine in canine models, undergoing further conjugation for elimination.

Table 1: Disposition of 14C-Dobutamine in Canine Models (48-hour period)

| Excretion Route | Percentage of Radiolabel |

| Urine | 67% |

| Feces | 20% |

| Bile (cannulated) | 30-35% |

Table 2: Major Urinary Metabolites in Canine Models

| Metabolite | Conjugation Type |

| Dobutamine | Glucuronide |

| This compound | Glucuronide |

Interspecies Differences and Similarities in Metabolic Pathways

Comparative studies have highlighted both similarities and differences in the metabolic pathways of dobutamine and the formation of this compound across species. While this compound is recognized as the principal pathway for dobutamine disposition in dogs, it also constitutes a major pathway of dobutamine metabolism in humans nih.govresearchgate.netresearchgate.net.

In humans, specifically in a 9-year-old child receiving racemic dobutamine infusions, approximately 80% of the intravenously administered dobutamine at steady state was detected in the urine nih.govresearchgate.netresearchgate.net. Of the infused dobutamine, 47% was identified as this compound and its acid-hydrolyzed derivatives, with a significant portion (33%) being conjugated with sulfate (B86663) nih.govresearchgate.net. Additionally, 32% consisted of acid-hydrolyzed dobutamine metabolites, primarily conjugated with sulfate (16%) nih.govresearchgate.net. These findings confirm that the formation of this compound is a major metabolic route in humans nih.govresearchgate.net.

Both human and canine metabolism of dobutamine involve O-methylation by COMT to form this compound researchgate.net. Subsequent conjugation reactions, primarily glucuronidation and sulfation, are also observed in both species for dobutamine and its O-methylated metabolite nih.govresearchgate.net. However, the specific proportions and types of conjugates may vary. For instance, in dogs, glucuronide conjugates of this compound are major urinary metabolites , while in humans, sulfate conjugates of this compound are prominently observed nih.govresearchgate.net.

These interspecies comparisons are vital for understanding the relevance of animal data to human drug metabolism and disposition nih.goveuropa.eu. While general metabolic pathways can be conserved, quantitative differences and the prevalence of specific conjugation reactions can vary between species bham.ac.ukresearchgate.net.

Table 3: Comparison of this compound as a Metabolic Pathway

| Species | Role of this compound Formation | Primary Conjugation (for this compound) |

| Dog | Principal pathway researchgate.net | Glucuronidation |

| Human | Major pathway nih.govresearchgate.net | Sulfation nih.govresearchgate.net |

Future Research Directions and Unaddressed Inquiry

Identification of Novel or Minor Metabolic Pathways and Enzyme Systems

Current research identifies catechol-O-methyltransferase (COMT) as the primary enzyme responsible for the O-methylation of dobutamine (B195870) to form 3-O-Methyldobutamine. This methylation, utilizing S-adenosylmethionine as a methyl donor, represents a major pathway of dobutamine disposition in humans, with a substantial portion of administered dobutamine being excreted as this compound and its conjugates. nih.govresearchgate.netresearchgate.netresearchgate.netpfizer.com For instance, in a study involving a child with heart failure, approximately 47% of infused dobutamine was identified as this compound and its acid-hydrolyzed derivatives, with 33% being conjugated with sulfate (B86663). nih.govresearchgate.net

Table 1: Major Metabolic Products of Dobutamine in Human Urine

| Metabolite/Derivative | Percentage of Infused Dobutamine Detected in Urine |

| This compound and acid-hydrolyzed derivatives | 47% nih.govresearchgate.net |

| - Conjugated with sulfate (from this compound) | 33% nih.govresearchgate.net |

| Acid-hydrolyzed dobutamine metabolites | 32% nih.govresearchgate.net |

| - Primarily conjugated with sulfate (from dobutamine) | 16% nih.govresearchgate.net |

While COMT's role is well-established, the complete metabolic landscape of this compound may involve other, less prominent pathways or enzyme systems that remain uncharacterized. Further research is needed to:

Identify minor metabolic routes: Investigate whether other enzymes, beyond COMT, contribute to the formation or further metabolism of this compound, potentially through dealkylation, oxidative pathways, or other conjugation reactions.

Explore tissue-specific metabolism: Delve into whether the metabolic profile of this compound varies significantly across different tissues or organs, beyond the observed metabolism in blood mononuclear cells. nih.govresearchgate.net

Characterize enzyme kinetics and polymorphisms: Conduct more comprehensive studies on the kinetic parameters of enzymes involved in its metabolism and assess the impact of genetic polymorphisms on this compound formation and clearance, which could explain inter-individual variability in dobutamine response.

Advanced Stereochemical and Conformational Research of the Compound

This compound is a racemic compound, possessing one defined stereocenter. ncats.iolu.se Studies have revealed significant stereoselectivity in its pharmacological activity. Specifically, the (+)-enantiomer of this compound is a potent and selective alpha-1 adrenoceptor antagonist, demonstrating approximately 64-fold greater potency than its (-)-enantiomer. researchgate.netlu.sekarger.comnih.gov Both enantiomers exhibit weak beta-1 adrenoceptor antagonist and weak beta-2 adrenoceptor agonist activities, which are not stereoselective and occur at higher concentrations. researchgate.netnih.gov

Table 2: Stereoselective Pharmacological Activity of this compound Enantiomers

| Enantiomer | Receptor Activity | Potency/Characteristics |

| (+)-3-O-Methyldobutamine | Alpha-1 adrenoceptor antagonist | Potent (DR2 = 0.16 mg/kg, i.v.), approximately 64-fold more potent than (-)-enantiomer nih.gov |

| (-)-3-O-Methyldobutamine | Alpha-1 adrenoceptor antagonist | Weaker (DR2 = 10.3 mg/kg, i.v.) nih.gov |

| Both Enantiomers | Beta-1 adrenoceptor antagonist | Weak, inhibited chronotropic effect of isoprenaline at high doses (>3 mg/kg, i.v.), not stereoselective nih.gov |

| Both Enantiomers | Beta-2 adrenoceptor agonist | Weak, produced modest decreases in diastolic blood pressure at high doses (>3 mg/kg, i.v.), not stereoselective nih.gov |

Future research should aim for advanced stereochemical and conformational analyses to:

Determine precise 3D structures: Employ high-resolution techniques, such as X-ray crystallography or advanced NMR spectroscopy, to precisely determine the three-dimensional structures and preferred conformations of both enantiomers in various environments (e.g., solution, bound to receptors).

Elucidate molecular binding mechanisms: Investigate the specific molecular interactions and binding sites that differentiate the potent alpha-1 adrenoceptor antagonism of the (+)-enantiomer from the weaker activities of both enantiomers at beta-adrenoceptors. This could involve site-directed mutagenesis studies of receptors and detailed molecular docking simulations.

Study dynamic conformational changes: Explore the dynamic conformational changes of this compound and its enantiomers upon binding to target proteins, which could provide insights into the mechanisms of receptor activation or antagonism.

Integration of Computational Modeling and Omics Technologies in Mechanistic Biotransformation Predictions

Computational modeling has proven valuable in understanding the molecular mechanisms governing enzyme activity and substrate specificity, particularly for biotransformation enzymes like COMT. researchgate.net Integrating these approaches with 'omics' technologies offers a powerful avenue for predicting and understanding the mechanistic biotransformation of this compound. Future research should focus on:

Predictive modeling of metabolic pathways: Develop and refine computational models to predict novel or minor metabolic pathways of this compound, including potential phase II conjugation reactions (e.g., glucuronidation) beyond the observed sulfation. This could involve quantum chemical calculations, molecular dynamics simulations, and machine learning algorithms trained on known metabolic transformations.

Enzyme-substrate interaction simulations: Utilize advanced computational chemistry techniques, such as molecular docking and free energy perturbation methods, to simulate the detailed interactions between this compound and its enantiomers with COMT and potentially other metabolizing enzymes. This could help predict reaction rates and regioselectivity.

Pharmacogenomic and metabolomic integration: Integrate genomic data (e.g., COMT polymorphisms) with metabolomic profiles of patients receiving dobutamine to establish a comprehensive understanding of how genetic variations influence the production and subsequent fate of this compound. This 'pharmacometabolomics' approach could identify biomarkers for personalized medicine.

Systems biology approaches: Employ systems biology frameworks to model the entire biotransformation network of dobutamine and its metabolites, including this compound, within a cellular or organismal context. This would allow for the prediction of metabolic bottlenecks, accumulation of metabolites, and potential drug-drug interactions.

Q & A

Basic Research Questions

Q. How is 3-O-Methyldobutamine identified as a major metabolite of dobutamine in humans?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to isolate and characterize metabolites from human plasma or urine. Yan et al. (2002) employed metabolic profiling to identify this compound via enzymatic methylation by catechol-O-methyltransferase (COMT), confirmed by comparing retention times and spectral data with synthetic standards .

- Key Data : Molecular weight (315.4 g/mol) and structural differences from dobutamine (301.38 g/mol) are critical for identification .

Q. What are the primary metabolic pathways of dobutamine leading to this compound formation?

- Methodology : Conduct in vitro assays using liver microsomes or recombinant COMT to track methylation at the 3-O position. Isotopic labeling (e.g., 14C-dobutamine) allows quantification of metabolite yield via liquid scintillation counting .

- Key Insight : COMT-mediated O-methylation is the dominant pathway, with this compound accounting for >50% of urinary metabolites in humans .

Q. What analytical methods are validated for detecting this compound in biological samples?

- Methodology : Thin-layer chromatography (TLC) on silica gel plates with NaHSO₄ mobile phase (Rf = 0.35 for this compound vs. 0.50 for dobutamine) provides preliminary separation. Confirmatory LC-MS/MS with electrospray ionization (ESI) ensures specificity and sensitivity (LOQ < 2 ng/mL) .

Advanced Research Questions

Q. How do enantiomers of this compound differentially interact with α- and β-adrenoceptors?

- Methodology : Use in vitro receptor binding assays with radiolabeled ligands (e.g., 3H-dihydroalprenolol for β-adrenoceptors) in isolated tissues (e.g., rat aorta for α-adrenoceptors). Ruffolo et al. (1985) demonstrated stereoselectivity: (+)-3-O-Methyldobutamine exhibits higher β₁-agonist activity, while (-)-enantiomer shows α₁-antagonism .

- Implications : Enantiomer-specific effects may explain variable cardiovascular responses in preclinical models .

Q. How to design a study resolving discrepancies in this compound’s pharmacokinetic half-life across species?

- Methodology : Comparative pharmacokinetic studies in humans and dogs using stable isotope-labeled dobutamine. Murphy et al. (1976) reported a 2-minute half-life in dogs vs. longer retention in humans, necessitating species-specific sampling protocols (frequent blood draws <5-minute intervals) and nonlinear mixed-effects modeling (NONMEM) .

- Analytical Challenge : Address rapid COMT-mediated metabolism by stabilizing samples with COMT inhibitors (e.g., tropolone) .

Q. What experimental strategies optimize detection of this compound in complex matrices like pediatric plasma?

- Methodology : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate metabolites from low-volume pediatric samples. Pacifici (2024) validated a UHPLC-MS/MS method with deuterated internal standards (e.g., d3-3-O-Methyldobutamine) to correct for matrix effects .

Q. How to assess clinical implications of this compound accumulation in critically ill populations?

- Methodology : Pharmacokinetic-pharmacodynamic (PK-PD) modeling in septic shock patients receiving prolonged dobutamine infusions. Measure metabolite plasma levels alongside cardiac output and systemic vascular resistance. Correlate this compound concentrations with β-receptor desensitization or tachyphylaxis .

Q. What are the limitations of current enzymatic assays for quantifying this compound?

- Critical Analysis : Enzymatic assays using 3H-methyl-S-adenosylmethionine have low recovery (~25%) due to competing methylation pathways. Cross-validation with LC-MS/MS is essential, as demonstrated by Florey (1985) in dog plasma studies .

Contradictions and Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。